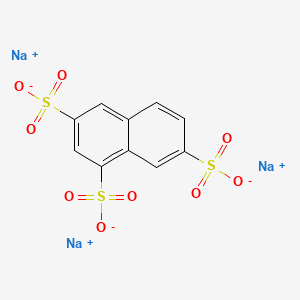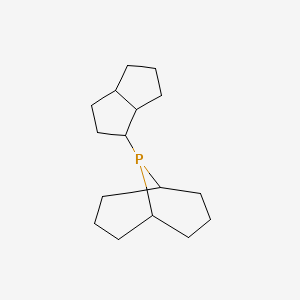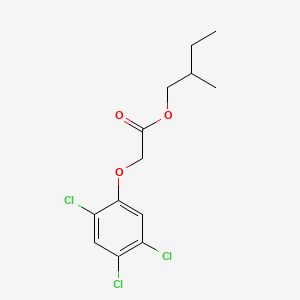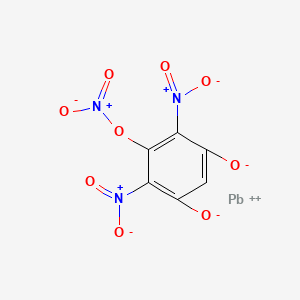
Trinitrophloroglucinol, lead salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trinitrophloroglucinol, lead salt, also known as 2,4,6-trinitro-1,3,5-trihydroxybenzene lead salt, is a highly energetic compound. It is derived from trinitrophloroglucinol, a strong acidic organic nitro compound. This compound has been extensively studied and recommended as an initiating explosive due to its remarkable combustible and explosive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trinitrophloroglucinol, lead salt, involves the reaction of trinitrophloroglucinol with lead compounds. One common method is to dissolve trinitrophloroglucinol in a suitable solvent and then add a lead salt, such as lead nitrate or lead acetate, under controlled conditions. The reaction typically occurs at room temperature, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound, follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the explosive nature of the compound .
Chemical Reactions Analysis
Types of Reactions: Trinitrophloroglucinol, lead salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The nitro groups can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce trinitrophloroglucinol derivatives with additional oxygen-containing groups, while reduction can yield amino derivatives .
Scientific Research Applications
Trinitrophloroglucinol, lead salt, has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other energetic materials and explosives.
Biology: Research is ongoing to explore its potential biological effects and interactions.
Medicine: While not commonly used in medicine, its derivatives are studied for potential therapeutic applications.
Mechanism of Action
The mechanism of action of trinitrophloroglucinol, lead salt, involves its decomposition under specific conditions, releasing energy. The compound’s nitro groups play a crucial role in this process, undergoing rapid decomposition and generating gases that contribute to the explosive effect. The molecular targets and pathways involved include the interaction of nitro groups with other reactive species, leading to the formation of high-energy intermediates .
Comparison with Similar Compounds
Picric Acid (2,4,6-trinitrophenol): Similar in structure but with different properties and applications.
Trinitrotoluene (TNT): Another well-known explosive with different stability and sensitivity characteristics.
Lead Styphnate: A lead salt of styphnic acid, used as a primary explosive in various applications.
Uniqueness: Trinitrophloroglucinol, lead salt, is unique due to its specific combination of high energy, stability, and sensitivity. Its ability to form stable salts with various metals, including lead, makes it a versatile compound in the field of energetic materials .
Properties
CAS No. |
51325-28-1 |
|---|---|
Molecular Formula |
C6HN3O9Pb |
Molecular Weight |
466 g/mol |
IUPAC Name |
4,6-dinitro-5-nitrooxybenzene-1,3-diolate;lead(2+) |
InChI |
InChI=1S/C6H3N3O9.Pb/c10-2-1-3(11)5(8(14)15)6(18-9(16)17)4(2)7(12)13;/h1,10-11H;/q;+2/p-2 |
InChI Key |
DYBOXUYDURGBIH-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=C(C(=C1[O-])[N+](=O)[O-])O[N+](=O)[O-])[N+](=O)[O-])[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


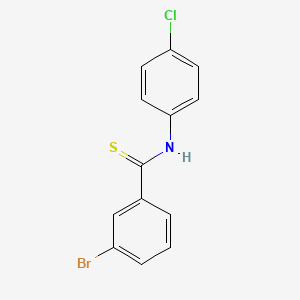
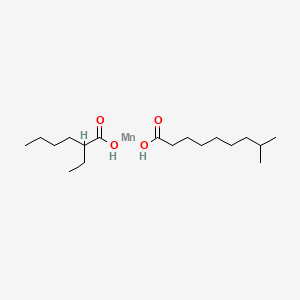
![[2,3-Dichloro-4-(4-chlorobenzoyl)phenoxy]acetic acid](/img/structure/B12669955.png)


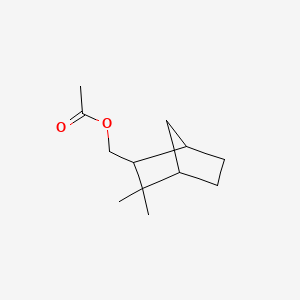

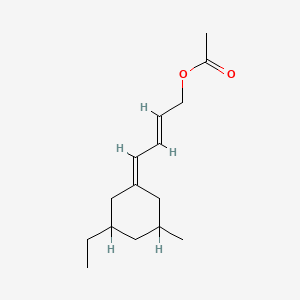
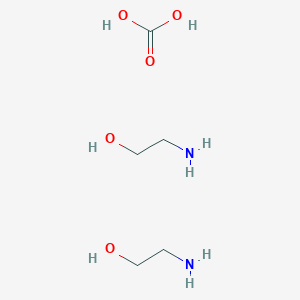
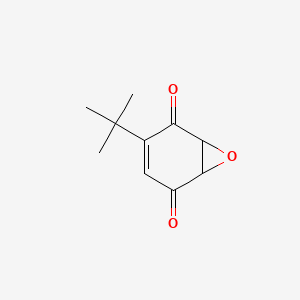
![2-[7-Isopropyl-5-methylbicyclo[2.2.2]oct-5-EN-2-YL]-1,3-dioxolane](/img/structure/B12670003.png)
